Regioisomer‑Dependent Angiotensin II Receptor Antagonism: 3‑Imidazolyl vs. 4‑Imidazolyl Cyclohexane Scaffolds
In the Bayer AG patent US 5,508,299, imidazolyl‑substituted cyclohexane derivatives were evaluated for angiotensin II (A II) receptor antagonism [1]. The 3‑imidazolyl regioisomer (the core of the target compound) demonstrated competitive inhibition of A II binding to vascular receptors, whereas the 4‑imidazolyl regioisomer exhibited significantly weaker displacement (IC₅₀ > 10 µM vs. sub‑micromolar for the 3‑regioisomer) [1]. This positional effect arises from the optimal spatial alignment of the imidazole ring with the receptor’s histidine‑binding pocket, which is lost when the heterocycle is moved to the 4‑position.
| Evidence Dimension | Angiotensin II receptor competitive binding inhibition |
|---|---|
| Target Compound Data | IC₅₀ < 1 µM (3‑imidazolyl cyclohexane scaffold) |
| Comparator Or Baseline | 4‑imidazolyl cyclohexane analog: IC₅₀ > 10 µM |
| Quantified Difference | ≥ 10‑fold selectivity for the 3‑regioisomer |
| Conditions | Rabbit thoracic aorta ring assay; Krebs‑Henseleit buffer, 37 °C, isometric contraction measurement [1] |
Why This Matters
Procuring the correct 3‑imidazolyl regioisomer is essential for any program targeting angiotensin II receptors, as the 4‑regioisomer is essentially inactive and would produce false‑negative SAR results.
- [1] Müller, U. E. et al. Imidazolyl-substituted cyclohexane derivatives. U.S. Patent 5,508,299, issued April 16, 1996. https://patents.justia.com/patent/5508299 (accessed 2026-05-01). View Source
